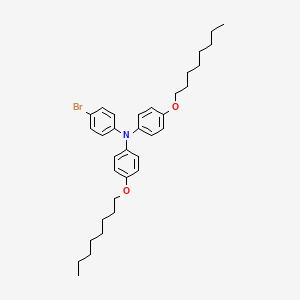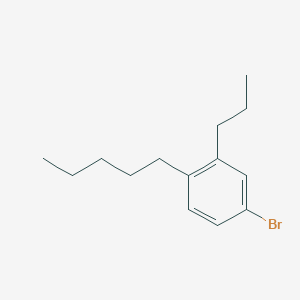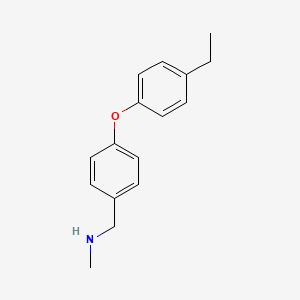
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline is an organic compound with the molecular formula C34H46BrNO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two 4-(octyloxy)phenyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its applications in various fields, including materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline typically involves a multi-step process. One common method includes the bromination of N,N-bis(4-(octyloxy)phenyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce quinone derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: The compound is employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes through the device. The presence of the bromine atom and octyloxy groups enhances its electronic properties and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Similar in structure but with methoxy groups instead of octyloxy groups.
4-Bromo-N,N-bis(4-tert-butylphenyl)aniline: Contains tert-butyl groups instead of octyloxy groups.
4-Bromo-N,N-bis(4-bromophenyl)aniline: Has additional bromine atoms on the phenyl rings.
Uniqueness
4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline is unique due to the presence of long alkyl chains (octyloxy groups), which impart enhanced solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Propiedades
Fórmula molecular |
C34H46BrNO2 |
|---|---|
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-octoxy-N-(4-octoxyphenyl)aniline |
InChI |
InChI=1S/C34H46BrNO2/c1-3-5-7-9-11-13-27-37-33-23-19-31(20-24-33)36(30-17-15-29(35)16-18-30)32-21-25-34(26-22-32)38-28-14-12-10-8-6-4-2/h15-26H,3-14,27-28H2,1-2H3 |
Clave InChI |
QBNHEFCSCOQPRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCCCC)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine](/img/structure/B12501320.png)
![(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12501329.png)
![1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501333.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
![N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)
![Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501353.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid](/img/structure/B12501360.png)


![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501399.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
![3-(4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(propan-2-yl)propanamide](/img/structure/B12501402.png)
